D,L-Buthionine Sulfoximine (BSO): A Technical Guide to its Mechanism of Action and Application in Cancer Research
D,L-Buthionine Sulfoximine (BSO): A Technical Guide to its Mechanism of Action and Application in Cancer Research
Abstract
D,L-buthionine sulfoximine (BSO) is a potent and specific synthetic amino acid that serves as an invaluable tool in cancer research. By irreversibly inhibiting γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL), BSO effectively shuts down the rate-limiting step of glutathione (GSH) biosynthesis.[1][2][3] This guide provides an in-depth exploration of BSO's core mechanism, detailing the profound cellular consequences of GSH depletion in cancer cells. We will examine how BSO induces a state of oxidative stress, enhances the cytotoxic effects of conventional chemotherapeutics and radiation, and can trigger programmed cell death.[2][4] Furthermore, this document offers detailed, field-proven protocols for researchers to accurately quantify BSO's impact on cancer cell viability, oxidative state, and apoptosis, ensuring a robust framework for investigation into this critical area of cancer biology.
Part 1: The Central Role of Glutathione (GSH) in Cancer Biology
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a cornerstone of cellular defense.[1][5] In the context of oncology, its role is particularly significant. Many tumors exhibit elevated GSH levels, which contributes to their aggressive phenotype and therapeutic resistance.[6][7]
Key Functions of GSH in Cancer Cells:
-
Antioxidant Defense: GSH is a primary scavenger of reactive oxygen species (ROS), neutralizing these damaging free radicals and protecting cancer cells from oxidative stress-induced damage and apoptosis.[1][5]
-
Detoxification: Through conjugation reactions catalyzed by glutathione S-transferases (GSTs), GSH facilitates the detoxification and excretion of xenobiotics, including many chemotherapeutic drugs like platinum compounds and alkylating agents.[8]
-
Proliferation and Resistance: GSH is essential for DNA synthesis and plays a critical role in cell proliferation.[5][6] Elevated GSH levels are strongly associated with resistance to a wide array of anticancer treatments, making it a key target for therapeutic intervention.[6][9][10]
Given its protective functions, the targeted depletion of GSH in cancer cells represents a strategic approach to dismantle their defenses, thereby increasing their vulnerability to therapeutic attack.
Part 2: BSO - Mechanism of Irreversible Inhibition
The synthesis of GSH is a two-step enzymatic process. The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), which joins glutamate and cysteine.[11] D,L-buthionine sulfoximine acts as a potent and specific inhibitor of this crucial enzyme.[1][12][13]
BSO mimics the structure of glutamate and binds irreversibly to the active site of GCL.[12][14] This binding event, which involves the phosphorylation of BSO by ATP within the enzyme's active site, leads to the inactivation of GCL.[14] Consequently, the cell's ability to synthesize new GSH molecules is effectively halted.[1][2] The intracellular GSH pool is then progressively depleted through normal cellular consumption and efflux, without the possibility of replenishment.
Caption: BSO irreversibly inhibits GCL, blocking GSH synthesis.
Part 3: Cellular Consequences of BSO-Mediated GSH Depletion
The inhibition of GSH synthesis by BSO triggers a cascade of events that profoundly impact cancer cell physiology and survival.
Induction of Oxidative Stress
With the primary intracellular antioxidant depleted, cancer cells become highly susceptible to oxidative stress. The delicate balance between ROS production (a byproduct of normal metabolism and therapeutic stress) and antioxidant defense is disrupted, leading to the accumulation of ROS.[15][16] This surge in oxidative stress can damage critical cellular components, including lipids, proteins, and DNA, which can contribute to genomic instability and trigger cell death pathways.[17]
Caption: BSO-induced GSH depletion leads to ROS accumulation and cell death.
Sensitization to Therapeutic Agents
One of the most significant applications of BSO in cancer research is its ability to sensitize tumor cells to conventional therapies.[1]
-
Chemosensitization: Many chemotherapeutic agents, particularly alkylating agents and platinum-based compounds, are detoxified through GSH conjugation. By depleting GSH, BSO prevents this detoxification, thereby increasing the intracellular concentration and cytotoxic efficacy of these drugs.[2][7][9][18] Studies have demonstrated that BSO can enhance the effectiveness of drugs like melphalan, cisplatin, and carboplatin in various cancer cell lines.[6][18]
-
Radiosensitization: Ionizing radiation exerts a significant portion of its cytotoxic effect through the generation of ROS. GSH plays a critical role in mitigating this radiation-induced oxidative stress. BSO-mediated GSH depletion enhances the lethal effects of radiation, particularly in hypoxic (low oxygen) tumor cells, which are notoriously radioresistant.[13][18][19]
| Therapeutic Agent | Cancer Type Studied | BSO-Mediated Effect |
| Melphalan | Ovarian Cancer, Multiple Myeloma | Overcomes resistance, enhances cytotoxicity[9][10][18] |
| Cisplatin | Ovarian Cancer, Stomach Cancer | Increases cytotoxicity in sensitive and resistant cells[18] |
| Carboplatin | Ovarian Cancer, Stomach Cancer | Enhances cytotoxic effects[18] |
| Doxorubicin | Burkitt Lymphoma, Breast Cancer | Potentiates therapeutic efficacy[7][20] |
| Ionizing Radiation | Various (in vitro/in vivo) | Increases radiosensitivity, especially in hypoxic cells[18][19][21] |
Induction of Apoptosis and Ferroptosis
BSO can induce programmed cell death through multiple mechanisms. The severe oxidative stress resulting from GSH depletion can directly trigger the intrinsic apoptotic pathway.[15] Furthermore, by lowering the threshold for cellular stress, BSO can synergize with other agents to induce apoptosis.[1][3][4] For example, BSO pretreatment has been shown to significantly increase apoptosis in cells subsequently exposed to chemotherapeutic drugs.[4][15]
More recently, GSH depletion by BSO has been identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[8][16][22] The enzyme GPX4, which protects against lipid peroxidation, requires GSH as a cofactor. BSO-induced GSH depletion leads to GPX4 inactivation, subsequent accumulation of lipid peroxides, and eventual cell death via ferroptosis.[7][8]
Part 4: Experimental Protocols for Studying BSO's Effects
To rigorously investigate the mechanism of BSO, a series of validated assays are required. The following protocols provide a framework for assessing the key cellular consequences of BSO treatment.
Assessment of Intracellular Glutathione Levels
This protocol utilizes Ellman's reagent (DTNB) in a recycling assay to quantify total GSH.
Methodology: DTNB-GSSG Reductase Recycling Assay
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentration of BSO (e.g., 50-500 µM) for a specified time course (e.g., 24-72 hours).[19][23] Include an untreated control group.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using a suitable buffer (e.g., ice-cold 5% sulfosalicylic acid) to precipitate proteins.[24] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Preparation: Centrifuge the lysate at ~8,000-12,000 x g for 10 minutes at 4°C to pellet the protein precipitate.[24] Carefully collect the supernatant, which contains the cellular GSH.
-
Assay Reaction: In a 96-well plate, add the sample supernatant. Prepare a standard curve using known concentrations of GSH.
-
Reaction Mixture: Prepare a working reaction mixture containing NADPH, glutathione reductase, and DTNB in a phosphate buffer.
-
Measurement: Add the reaction mixture to each well containing standards and samples. The reaction will cause a color change as DTNB is reduced by GSH, producing a yellow-colored compound (TNB). Measure the absorbance at 405-415 nm every minute for 5-10 minutes using a microplate reader.
-
Quantification: Determine the rate of reaction (change in absorbance per minute) for each sample. Calculate the GSH concentration in the samples by comparing their reaction rates to the standard curve. Normalize the results to the protein concentration of the initial cell lysate.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Caption: Workflow for detecting intracellular ROS using DCFH-DA.
Methodology: DCFH-DA Assay
-
Cell Culture and Treatment: Seed cells in a multi-well plate (black, clear-bottom for fluorescence reading) or in culture dishes for flow cytometry. Treat with BSO as previously described. Include a positive control (e.g., H₂O₂) and an untreated negative control.
-
Dye Loading: Following treatment, remove the media and wash the cells gently with warm PBS.
-
Incubation: Add DCFH-DA solution (typically 10-20 µM in serum-free media or PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.[25]
-
Wash: Remove the DCFH-DA solution and wash the cells again with PBS to remove any extracellular dye.
-
Measurement:
-
Plate Reader: Add PBS to each well and immediately measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[25]
-
Flow Cytometry: Harvest the cells by trypsinization, wash, and resuspend in PBS. Analyze the cells on a flow cytometer, detecting the green fluorescence signal (e.g., FITC channel).
-
-
Data Analysis: Quantify the fluorescence intensity. For plate reader data, subtract the background fluorescence and normalize to cell number if necessary. For flow cytometry, calculate the mean fluorescence intensity of the cell populations.
Analysis of Cell Viability and Apoptosis
A. Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[26]
Methodology: MTT Assay
-
Seeding and Treatment: Seed cells in a 96-well plate and treat with BSO, alone or in combination with other drugs, for the desired duration.[27][28]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29]
-
Solubilization: Carefully remove the media and MTT solution. Add a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[27][28]
-
Absorbance Reading: Shake the plate gently to ensure complete dissolution. Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[26][27]
-
Analysis: Subtract the background absorbance from a media-only control. Express the viability of treated cells as a percentage of the untreated control cells.
B. Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[30]
Methodology: Annexin V/Propidium Iodide (PI) Assay
-
Cell Treatment: Treat cells in culture dishes with BSO and/or other compounds as required.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to maintain membrane integrity.[30]
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[30][31]
-
Staining: Transfer ~100 µL of the cell suspension to a flow cytometry tube. Add fluorochrome-conjugated Annexin V (e.g., FITC or PE) and Propidium Iodide (PI).[30][31]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[31][32]
-
Analysis: Add an additional 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[31]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 5: Concluding Remarks and Future Directions
D,L-buthionine sulfoximine remains a cornerstone tool for cancer research, providing a direct and potent method to probe the critical role of glutathione in tumor biology. Its ability to deplete intracellular GSH stores unmasks the inherent vulnerabilities of cancer cells to oxidative stress and enhances their sensitivity to a broad range of therapeutic agents. While clinical applications have faced challenges, including systemic GSH depletion, the insights gained from BSO studies continue to fuel the development of more targeted strategies against cancer cell redox homeostasis.[7][33] Future research will likely focus on combining GSH depletion with emerging therapies, such as immunotherapy and targeted agents, and developing novel delivery systems to improve the tumor-specific action of GCL inhibitors. The foundational knowledge derived from working with BSO will be indispensable for these future advancements.
References
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). Vertex AI Search.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol. (n.d.). Abcam.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- Learn how Buthionine Inhibits Cancer Cells. (n.d.). University of Louisville.
-
Franco, R., & Cidlowski, J. A. (2012). Glutathione in Cancer Cell Death. Journal of nucleic acids, 2012, 854974. [Link]
-
Hirano, T., et al. (1989). Buthionine sulfoximine inhibition of glutathione biosynthesis enhances hepatic lipid peroxidation in rats during acute ethanol intoxication. Biochimica et Biophysica Acta (BBA) - General Subjects, 991(3), 441-444. [Link]
-
Li, W., et al. (2020). Inhibition of glutathione metabolism can limit the development of pancreatic cancer. World Journal of Gastrointestinal Oncology, 12(12), 1431-1439. [Link]
-
Lee, S. K., et al. (1996). Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. Journal of the Korean Gastric Cancer Association, 28(4), 857-865. [Link]
-
Definition of buthionine sulfoximine. (n.d.). National Cancer Institute. [Link]
-
Ferroptosis. (n.d.). Wikipedia. [Link]
-
Li, C., et al. (2017). Inhibition of glutathione production by L-S,R-buthionine sulfoximine activates hepatic ascorbate synthesis - A unique anti-oxidative stress mechanism in mice. Food and Chemical Toxicology, 105, 194-201. [Link]
-
Chen, Y., et al. (2020). Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry. STAR Protocols, 1(3), 100143. [Link]
-
Pae, H. O., et al. (2000). Glutathione depletion causes cell growth inhibition and enhanced apoptosis in pancreatic cancer cells. Cancer, 89(7), 1440-1447. [Link]
-
Hep G2 Hepatocyte Glutathione Assay. (n.d.). National Cancer Institute. [Link]
-
Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). The Journal of biological chemistry, 254(16), 7558–7560. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]
-
Kushwaha, R., & Ghosh, D. (2017). Fluorometric Estimation of Glutathione in Cultured Microglial Cell Lysate. Bio-protocol, 7(15), e2463. [Link]
-
De Luca, A., et al. (2023). Glutathione: Lights and Shadows in Cancer Patients. Cancers, 15(16), 4066. [Link]
-
Traverso, N., et al. (2023). Glutathione in cancer progression and chemoresistance: an update in. Redox Experimental Medicine, 1, 100001. [Link]
-
De Ridder, M., et al. (2023). Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177 Lu-DOTATATE. Cancers, 15(8), 2329. [Link]
-
Takahashi, K., et al. (2007). Buthionine sulfoximine promotes methylglyoxal-induced apoptotic cell death and oxidative stress in endothelial cells. Biological and Pharmaceutical Bulletin, 30(11), 2063-2067. [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Kansas Medical Center. [Link]
-
Yoon, J. H., et al. (2015). The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine. Oncology letters, 10(5), 2739–2744. [Link]
-
Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. (2011). Journal of visualized experiments : JoVE, (50), 2597. [Link]
-
An evaluation of oxidative markers in BSO-treated cells. (n.d.). ResearchGate. [Link]
-
Garza-Lombó, C., et al. (2019). Systemic L-Buthionine-S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum. Frontiers in Molecular Neuroscience, 12, 223. [Link]
-
Clark, E. P., et al. (1986). Effects of Glutathione Depletion by Buthionine Sulfoximine on Radiosensitization by Oxygen and Misonidazole in Vitro. Radiation Research, 108(2), 232-243. [Link]
-
Bailey, H. H., et al. (1995). Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 13(7), 1804–1813. [Link]
-
Bishop, J. M., et al. (2001). Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice. Toxicological Sciences, 64(1), 107-112. [Link]
-
De Ridder, M., et al. (2023). Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE. Cancers, 15(8), 2329. [Link]
-
Bhowmick, D., et al. (2021). Glutathione Depletion and Stalwart Anticancer Activity of Metallotherapeutics Inducing Programmed Cell Death: Opening a New Window for Cancer Therapy. ACS Omega, 6(46), 30733-30753. [Link]
-
Garza-Lombó, C., et al. (2019). Systemic L-Buthionine-S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum. Frontiers in molecular neuroscience, 12, 223. [Link]
-
De Ridder, M., et al. (2023). Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE. Cancers, 15(8), 2329. [Link]
-
Glutathione Assay (Colorimetric). (n.d.). G-Biosciences. [Link]
-
Lewis-Wambi, J. S., & Jordan, V. C. (2009). Potential of L-Buthionine Sulfoximine to Enhance the Apoptotic Action of Estradiol to Reverse Acquired Antihormonal Resistance in Metastatic Breast Cancer. Hormones & cancer, 1(1), 44–53. [Link]
-
The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO). (2005). Brain Research, 1036(1-2), 11-20. [Link]
-
de Groot, M., et al. (2024). Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells. Journal of Applied Genetics, 65(1), 95-101. [Link]
-
Reactive Oxygen Species (ROS) Detection. (2019). BMG LABTECH. [Link]
-
Structure of γ-glutamylcysteine synthetase complexed with buthionine sulfoximine. (2005). Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C195. [Link]
Sources
- 1. agscientific.com [agscientific.com]
- 2. Facebook [cancer.gov]
- 3. Potential of L-Buthionine Sulfoximine to Enhance the Apoptotic Action of Estradiol to Reverse Acquired Antihormonal Resistance in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione in Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione depletion causes cell growth inhibition and enhanced apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rem.bioscientifica.com [rem.bioscientifica.com]
- 8. mdpi.com [mdpi.com]
- 9. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Buthionine sulfoximine promotes methylglyoxal-induced apoptotic cell death and oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.rug.nl [research.rug.nl]
- 21. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ferroptosis - Wikipedia [en.wikipedia.org]
- 23. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. clyte.tech [clyte.tech]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. broadpharm.com [broadpharm.com]
- 30. bosterbio.com [bosterbio.com]
- 31. kumc.edu [kumc.edu]
- 32. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Inhibition of glutathione metabolism can limit the development of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
